molecular formula C9H7ClN2O3 B1428582 Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate CAS No. 1301214-59-4

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Cat. No.: B1428582
CAS No.: 1301214-59-4
M. Wt: 226.61 g/mol
InChI Key: VUDPLHWTJYVJSR-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a chlorine atom and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with chloroacetyl chloride, followed by esterification with methanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the benzodiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives.

Scientific Research Applications

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-4-carboxylate
  • Methyl 6-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Uniqueness

Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the ester group can significantly affect the compound’s properties compared to its analogs.

Properties

IUPAC Name

methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPLHWTJYVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-diamino-5-chlorobenzoate (from acid preparation 1, 100 mg, 0.50 mmol) and carbonyl diimidazole (89 mg, 0.55 mmol) were combined in tetrahydrofuran (2 mL) and stirred for 16 hours. The reaction solution was heated to 60° C. for 3 hours. To the reaction was added carbonyl diimidazole (81 mg, 0.50 mmol) and the reaction was continued at 60° C. for two hours. The reaction was allowed to cool to room temperature and stirred for 16 hours. A precipitate formed. The mixture was filtered. The filtrate was concentrated in vacuo and the residue was slurried in ethyl acetate. The slurry was filtered on the same filter as the original filtration. The collected solids were washed with a portion on ethyl acetate and then dried under a stream of nitrogen to give methyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as a white solid (93 mg, 82%), 1H NMR (400 MHz, DMSO-d6) δ ppm 11.60 (br. s., 1H) 11.16 (s, 1H) 7.55 (d, J=1.37 Hz, 1H) 7.38 (d, J=1.56 Hz, 1H) 3.80 (s, 3H).
Name
3,4-diamino-5-chlorobenzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

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